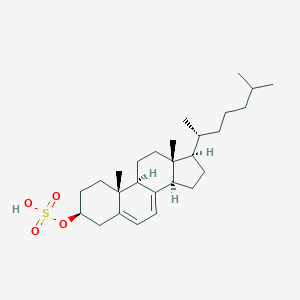
7-Dehydrocholesterol-3-sulfate ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesta-5,7-dien-3beta-ol 3-sulfate is a cholestanoid.
Applications De Recherche Scientifique
Biochemical Significance
7-DHC sulfate is a derivative of 7-dehydrocholesterol (7-DHC), which is crucial in the biosynthesis of vitamin D3 upon exposure to ultraviolet (UV) light. The conversion of 7-DHC to vitamin D3 involves photochemical reactions that are fundamental for calcium homeostasis and bone health.
Table 1: Role of 7-DHC in Vitamin D Synthesis
| Compound | Role |
|---|---|
| 7-Dehydrocholesterol | Precursor for vitamin D3 synthesis |
| 7-DHC sulfate | Potential regulatory role in metabolism |
Pharmaceutical Applications
2.1. Vitamin D Synthesis
The primary application of 7-DHC sulfate is in the synthesis of vitamin D3. Research indicates that modifications to the structure of 7-DHC can enhance its stability and bioavailability, making it a valuable compound for developing vitamin D supplements and pharmaceuticals aimed at treating deficiencies.
2.2. Drug Development
Studies have shown that 7-DHC sulfate may possess properties that modulate cholesterol metabolism, which could be beneficial in developing treatments for hypercholesterolemia and related cardiovascular diseases. The inhibition of enzymes like 7-dehydrocholesterol reductase (DHCR7) has been linked to increased levels of 7-DHC, suggesting that manipulating its levels could influence cholesterol biosynthesis pathways .
Metabolic Studies
Research has demonstrated that psychotropic drugs can affect the metabolism of sterols, including 7-DHC. Elevated levels of this compound have been observed in patients treated with certain psychotropic medications, indicating potential metabolic disruptions . This highlights the importance of studying 7-DHC sulfate as a biomarker for monitoring drug effects on cholesterol metabolism.
Table 2: Effects of Psychotropic Drugs on 7-DHC Levels
| Drug Class | Effect on 7-DHC Levels |
|---|---|
| Antipsychotics | Increased levels observed |
| Antidepressants | Variable effects depending on the drug |
Case Studies and Research Findings
4.1. Synthesis Techniques
Various synthetic routes have been developed to produce 7-DHC sulfate efficiently. For instance, recent studies have focused on using cost-effective reagents and methodologies to enhance yield and purity during synthesis . A notable method involves the use of hexacarbonyl molybdenum as a catalyst, which has shown promising results in producing high yields with fewer side products.
4.2. Clinical Implications
Clinical studies have explored the relationship between serum levels of 7-DHC and various health conditions, including cardiovascular diseases and neurodegenerative disorders . Understanding how alterations in 7-DHC levels correlate with these diseases can provide insights into potential therapeutic targets.
Propriétés
Numéro CAS |
10529-44-9 |
|---|---|
Formule moléculaire |
C27H44O4S |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25H,6-8,11-17H2,1-5H3,(H,28,29,30)/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
NKPUIOFQRISSOL-DDPQNLDTSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Synonymes |
7-dehydrocholesterol-3-sulfate ester 7-DH-3-SE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















